REACTION_SMILES
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[Br:4][c:5]1[cH:6][cH:7][c:8]([N+:17]([O-:18])=[O:19])[c:9]([NH:11][CH2:12][CH2:13][CH2:14][O:15][CH3:16])[cH:10]1.[CH3:20][CH2:21][OH:22].[Sn:1]([Cl:2])[Cl:3]>>[Br:4][c:5]1[cH:6][cH:7][c:8]([NH2:17])[c:9]([NH:11][CH2:12][CH2:13][CH2:14][O:15][CH3:16])[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCCNc1cc(Br)ccc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl[Sn]Cl
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Name
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|
Type
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product
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Smiles
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COCCCNc1cc(Br)ccc1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |